Field: Medical Research, Virology.
Methods: The study involved investigating endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells.
3-Benzoylpicolinic acid is an organic compound characterized by a pyridine ring substituted with a benzoyl group. Its chemical formula is C₁₁H₉NO₂, indicating the presence of a carboxylic acid functional group and a carbonyl group attached to the aromatic system. This compound is notable for its potential applications in medicinal chemistry and as a ligand in coordination chemistry.
Research indicates that 3-benzoylpicolinic acid exhibits significant biological activities, including:
Several methods have been developed to synthesize 3-benzoylpicolinic acid, including:
3-Benzoylpicolinic acid has diverse applications:
Interaction studies have focused on how 3-benzoylpicolinic acid interacts with various biological targets and metal ions:
Several compounds share structural similarities with 3-benzoylpicolinic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Benzoylpyridine | Pyridine ring with a benzoyl group | Lacks carboxylic acid functionality |
| 4-Benzoylpyridine | Similar structure but different substitution | Different reactivity patterns due to position |
| Nicotinic Acid | Pyridine ring with a carboxylic group | Exhibits different biological activities |
| Isonicotinic Acid | Similar to nicotinic acid but with variations | Used primarily in pharmaceutical applications |
3-Benzoylpicolinic acid stands out due to its unique combination of functional groups that confer both biological activity and versatility in synthetic applications. Its ability to act as both a ligand and a potential therapeutic agent highlights its significance in chemical research and development.
3-Benzoylpicolinic acid is systematically named 3-benzoylpyridine-2-carboxylic acid (IUPAC). Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 64362-32-9 |
| Molecular Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.21 g/mol |
| SMILES | O=C(C1=NC=C(C(=O)C2=CC=CC=C2)C=C1)O |
| InChI Key | YERHKEWRHQIXFY-UHFFFAOYSA-N |
The benzoyl group enhances lipophilicity, while the carboxylic acid enables coordination with metal ions.
First synthesized in the mid-20th century via Friedel-Crafts acylation, this compound gained prominence in the 2000s for its role in medicinal chemistry. Notably, it was used in developing pyrido[2,3-d]pyridazines targeting the hedgehog signaling pathway, a key regulator in cancer therapeutics.
As a bidentate ligand, 3-benzoylpicolinic acid coordinates through the pyridine nitrogen and carboxylate oxygen. This property is exploited in ruthenium(II) complexes, such as [Ru(bpy)₂(bzpic)₂]²⁺ (bpy = 2,2'-bipyridine), which exhibit antiproliferative effects against melanoma cells (IC₅₀ = 39.1 µg/mL).
Compared to isomers like nicotinic (3-carboxyl) and isonicotinic (4-carboxyl) acids, the 2-carboxyl group in 3-benzoylpicolinic acid enhances steric hindrance, altering reactivity. For example:
| Derivative | Substituent Position | Key Application |
|---|---|---|
| Picolinic acid | 2-carboxyl | Metal chelation |
| Nicotinic acid | 3-carboxyl | Vitamin B3 synthesis |
| 3-Benzoylpicolinic acid | 2-carboxyl, 3-benzoyl | Anticancer agents |
3-Benzoylpicolinic acid, systematically known as 3-benzoylpyridine-2-carboxylic acid, represents a pyridine derivative characterized by the presence of both a benzoyl group at the 3-position and a carboxylic acid functional group at the 2-position of the pyridine ring [2] [3] [33]. The compound possesses the molecular formula C₁₃H₉NO₃ with a molecular weight of 227.22 grams per mole [2] [3] [33].
The structural framework consists of a pyridine ring system bearing two distinct functional groups that contribute to its unique chemical properties [2] [3]. The benzoyl substituent introduces an aromatic ketone functionality, while the carboxylic acid group provides acidic characteristics [33] [34]. The compound is registered under Chemical Abstracts Service number 64362-32-9 [2] [3] [33].
Table 1: Fundamental Molecular Properties of 3-Benzoylpicolinic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉NO₃ | [2] [3] [33] |
| Molecular Weight | 227.22 g/mol | [2] [3] [33] |
| Chemical Abstracts Service Number | 64362-32-9 | [2] [3] [33] |
| International Union of Pure and Applied Chemistry Name | 3-benzoylpyridine-2-carboxylic acid | [33] [35] |
| Simplified Molecular Input Line Entry System | OC(=O)c1ncccc1C(=O)c2ccccc2 | [33] |
The molecular structure exhibits specific geometric characteristics with the benzoyl group positioned adjacent to the carboxylic acid functionality [2] [3]. This arrangement creates potential for intramolecular interactions and influences the compound's overall chemical behavior [35]. The International Chemical Identifier for this compound is InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) [33] [35].
While specific crystallographic data for 3-benzoylpicolinic acid remains limited in the available literature, structural analysis of related picolinic acid derivatives provides valuable insights into potential crystal packing arrangements [38] [39] [40]. Recent crystallographic studies of picolinic acid derivatives demonstrate that the introduction of specific substituents induces significant changes in both molecular structure and crystal packing patterns [38].
The crystallization behavior of picolinic acid compounds is primarily driven by a balance between π-stacking interactions and weak nonbonding contacts [38]. Single-crystal X-ray diffraction analyses of related compounds reveal that small changes in pyridine substituents can induce conformational changes, with benzyl ring orientations spanning from planar to perpendicular arrangements [38].
Picolinic acid itself has been shown to crystallize in the C2/c space group, with structures obtained at both room temperature and 150 Kelvin representing significant crystallographic achievements [40]. The compound exhibits polymorphic behavior, with two distinct polymorphic forms identifiable, though no hydrates or solvates have been reported [40].
Table 2: Crystallographic Parameters of Related Picolinic Acid Derivatives
| Compound | Space Group | Temperature (K) | Key Structural Features | Reference |
|---|---|---|---|---|
| Picolinic Acid | C2/c | 150 | Two polymorphic forms identified | [40] |
| Pterostilbene/Picolinic Acid Cocrystal (Polymorph A) | P2₁/c | 100 | Monoclinic system, zwitterionic form | [9] |
| Pterostilbene/Picolinic Acid Cocrystal (Polymorph B) | Pbcn | 100 | Orthorhombic system, 16 formula units | [9] |
The crystal structures of picolinic acid derivatives frequently exhibit carboxylic acid-pyridine supramolecular synthons, which are assembled through hydrogen bonding interactions between carboxyl oxygen-hydrogen groups and pyridine nitrogen atoms [42]. These intermolecular interactions play crucial roles in determining the solid-state packing arrangements and overall stability of the crystalline materials [42].
3-Benzoylpicolinic acid exhibits a melting point range of 151-155°C according to literature values [3] [4] [33] [36] [37]. This relatively high melting point reflects the compound's crystalline nature and the strength of intermolecular interactions within the solid state [3] [4].
Thermal stability studies on related pyridine carboxylic acid derivatives provide insights into the decomposition behavior of 3-benzoylpicolinic acid [13]. Research on picolinic acid decarboxylation kinetics demonstrates that the compound undergoes thermal decomposition at elevated temperatures, with the process being influenced by the presence of electron-withdrawing substituents [13].
Table 3: Thermal Properties of 3-Benzoylpicolinic Acid
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 151-155°C | Literature value | [3] [4] [33] [36] [37] |
| Physical Form | Powder | Room temperature | [3] [33] [36] [37] |
| Thermal Decomposition | Rate constant ≥ 4.5 × 10⁻⁴ s⁻¹ | 150°C, various pH conditions | [13] |
The thermal decomposition of 3-benzoylpicolinic acid follows first-order kinetics, with rate constants measured at 150°C showing values of 2.0 × 10⁻⁴, 4.5 × 10⁻⁴, and 3.0 × 10⁻⁴ s⁻¹ at pH values of 0.37, 1.22, and 2.19, respectively [13]. These measurements indicate that the compound exhibits moderate thermal stability under standard laboratory conditions but undergoes decomposition at elevated temperatures [13].
The solubility characteristics of 3-benzoylpicolinic acid demonstrate significant variation across different solvent systems [18] [19] [20]. The compound exhibits varying degrees of solubility in polar and nonpolar solvents, with water solubility being particularly relevant for aqueous applications [18].
Computational chemistry data indicates that 3-benzoylpicolinic acid possesses a calculated logarithmic partition coefficient (LogP) value of approximately 2.01, suggesting moderate lipophilicity [17] [35]. This value indicates a preference for organic phases over aqueous environments, with implications for bioavailability and membrane permeability characteristics [17].
Table 4: Solubility and Partition Properties of 3-Benzoylpicolinic Acid
| Property | Value | Solvent System | Reference |
|---|---|---|---|
| Logarithmic Partition Coefficient (LogP) | 2.01 | Octanol/Water | [17] [35] |
| Topological Polar Surface Area | 67.26 Ų | Calculated | [17] |
| Hydrogen Bond Acceptors | 3 | Molecular structure | [17] |
| Hydrogen Bond Donors | 1 | Molecular structure | [17] |
| Rotatable Bonds | 3 | Molecular structure | [17] |
The compound demonstrates solubility in various organic solvents including acetonitrile, acetone, dimethyl sulfoxide, and dimethylformamide [18]. In aqueous systems, the solubility is pH-dependent due to the presence of the carboxylic acid functional group, which can undergo ionization under basic conditions [18] [20].
Studies on related picolinic acid derivatives in dioxane-water mixtures reveal that solubility parameters are significantly influenced by the dielectric constant of the medium and hydrogen bonding interactions [20]. The dissociation constant of similar compounds shows linear relationships with solvent composition, providing insights into the behavior of 3-benzoylpicolinic acid in mixed solvent systems [20].
3-Benzoylpicolinic acid belongs to a broader family of benzoylpyridine compounds that share structural similarities but exhibit distinct physicochemical properties based on substitution patterns [29] [30] [31]. Comparative analysis with related compounds provides insights into structure-activity relationships and the influence of functional group positioning on molecular behavior [29] [30].
The synthesis of benzoylpyridines typically involves Friedel-Crafts acylation reactions, with various substitution patterns achievable through different synthetic approaches [30] [31]. 4-Benzoylpyridine, an isomeric compound, can be obtained through similar synthetic procedures with yields ranging from 87-90%, demonstrating the versatility of these synthetic methods [31].
Table 6: Structural Comparison of Benzoylpyridine Derivatives
| Compound | Substitution Pattern | Melting Point (°C) | Molecular Weight (g/mol) | Key Structural Features | Reference |
|---|---|---|---|---|---|
| 3-Benzoylpicolinic Acid | 2-COOH, 3-COPh | 151-155 | 227.22 | Carboxylic acid and benzoyl groups | [3] [4] [33] |
| 4-Benzoylpyridine | 4-COPh | 72-73 | 183.21 | Single benzoyl substitution | [31] |
| β-Benzoylpicolinic Acid | Variable | 148 | Variable | Alternative isomer | [19] |
The positioning of functional groups significantly influences the chemical reactivity and physical properties of these compounds [29] [30]. The presence of both carboxylic acid and benzoyl functionalities in 3-benzoylpicolinic acid creates unique opportunities for coordination chemistry and bioconjugation applications [29].
Crystallographic studies of related 4-benzoylpyridine metal complexes reveal octahedral coordination patterns with transition metals, forming discrete complexes stabilized by hydrogen bonding interactions [41] [44]. These structural features suggest that 3-benzoylpicolinic acid may exhibit similar coordination behavior, with the carboxylic acid group providing additional chelation sites [41] [44].
The decarboxylation kinetics of picolinic acid derivatives demonstrate that electron-withdrawing substituents, such as the benzoyl group in 3-benzoylpicolinic acid, significantly accelerate thermal decomposition processes [13]. This reactivity pattern distinguishes these compounds from their unsubstituted analogs and influences their thermal stability profiles [13].
Irritant